
4-ethenyl-1,3-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethenyl-1,3-dimethyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-1,3-dimethyl-1H-pyrazole can be achieved through several methods:
Cyclocondensation of Hydrazines with 1,3-Diketones: This method involves the reaction of hydrazines with 1,3-diketones under acidic or basic conditions to form pyrazole derivatives
[3+2] Cycloaddition Reactions: This method involves the cycloaddition of diazo compounds with alkynes or alkenes to form pyrazole rings.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts and solvents are selected to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
4-ethenyl-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, electrophiles, appropriate solvents and catalysts.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds.
科学的研究の応用
4-ethenyl-1,3-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of 4-ethenyl-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or gene expression, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the ethenyl group, resulting in different reactivity and applications.
4-Halogeno-3,5-dimethyl-1H-pyrazole: Contains halogen substituents instead of the ethenyl group, leading to distinct chemical properties and uses.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A more complex pyrazole derivative with additional aromatic rings, used in different research and industrial applications.
Uniqueness
4-ethenyl-1,3-dimethyl-1H-pyrazole is unique due to its ethenyl group, which imparts specific reactivity and potential for diverse applications. This structural feature allows for unique substitution reactions and the formation of novel derivatives with potential biological and industrial significance.
特性
CAS番号 |
90124-61-1 |
|---|---|
分子式 |
C7H10N2 |
分子量 |
122.17 g/mol |
IUPAC名 |
4-ethenyl-1,3-dimethylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-4-7-5-9(3)8-6(7)2/h4-5H,1H2,2-3H3 |
InChIキー |
LNMCFPSTJULCAS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



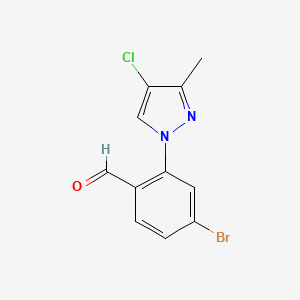
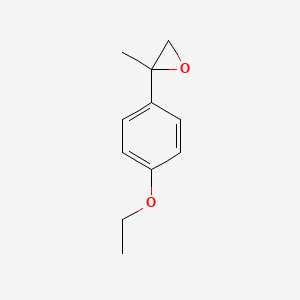
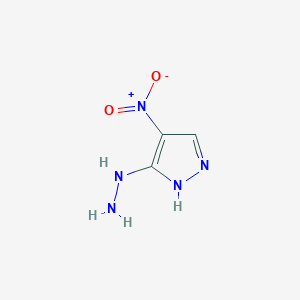
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
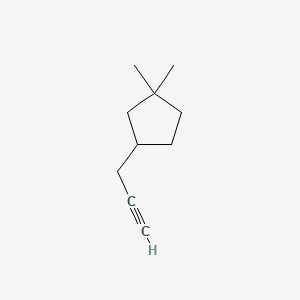

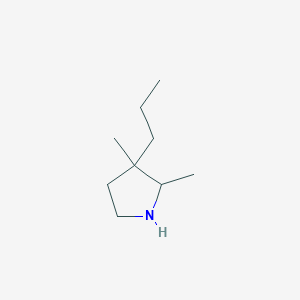
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13614755.png)
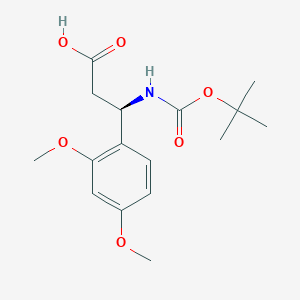
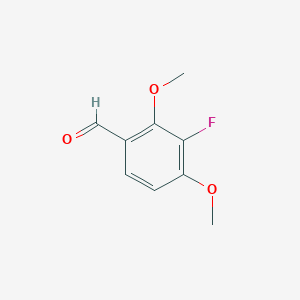
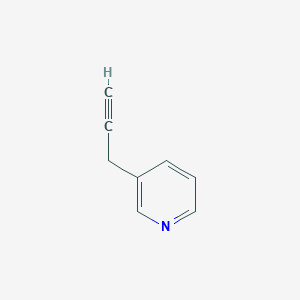
![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)

